Regiochemical Purity vs. Regioisomers
Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride (ester at position 2 of the cyclopentane ring) is a regioisomerically defined product. In contrast, the closely related 2-azaspiro[4.5]decane-6-carboxylate scaffold (e.g., compounds 7a–d and 8a–d) demonstrated GABA uptake inhibitory activity that is highly sensitive to the position of the carboxylate ester and the ring size of the spirocyclic system [1]. Although no direct head-to-head purity comparison data for the target compound vs. its regioisomers exist, the well-characterized structure–activity relationship for spirocyclic amino acid esters establishes that regioisomeric contamination at any level would unpredictably alter biological activity. The target compound's Atom Stereo Count of 1 and Rotatable Bond Count of 1 further indicate structural rigidity , minimizing conformational ambiguity compared to more flexible regioisomers. Procurement of the specifically defined 2-carboxylate regioisomer is therefore essential for reproducible SAR exploration.
| Evidence Dimension | Regioisomeric fidelity of carboxylate ester position |
|---|---|
| Target Compound Data | Ester at position 2 of cyclopentane ring; Atom Stereo Count = 1; Rotatable Bond Count = 1 |
| Comparator Or Baseline | 2-Azaspiro[4.5]decane-6-carboxylates (esters at position 6); 8-azaspiro[4.5]decane-4-carboxylate variants |
| Quantified Difference | Positional shift of ester group by 4+ carbons along spirocyclic scaffold alters GABA uptake inhibitory activity qualitatively (activity yes/no) [1] |
| Conditions | Archiv der Pharmazie 329(3):149-154, 1996; GABA uptake inhibition assays |
Why This Matters
Regioisomeric contamination can alter biological activity from inactive to active (or vice versa), leading to false SAR interpretations; procurement of position-2 ester specifically avoids this risk.
- [1] Fleischhacker W, Lauritz S, Urban E, Baumann P, Bittiger H. Synthesis and Biochemical Studies of Spirocyclic Amino Acid Esters, Part 3: Activity of 2-Azaspiro[4.5]decane-6-carboxylates as GABA-Uptake Inhibitors. Archiv der Pharmazie, 329(3), 149-154, 1996. View Source
